3-Chloro-6-methoxyisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-3-2-7-6-12-10(11)5-8(7)4-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYQLLUOCTXIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=NC=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696033 | |
| Record name | 3-Chloro-6-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82117-20-2 | |
| Record name | 3-Chloro-6-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-6-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for the Preparation of 3 Chloro 6 Methoxyisoquinoline
Historical Synthetic Approaches to Isoquinoline (B145761) Frameworks
The foundational methods for constructing the isoquinoline core date back to the late 19th and early 20th centuries. These intramolecular electrophilic aromatic substitution reactions remain fundamental in organic synthesis.
Bischler-Napieralski Reaction: First discovered in 1893, this reaction involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in refluxing acidic conditions using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline. The mechanism is believed to proceed through a nitrilium ion intermediate, which undergoes intramolecular electrophilic attack on the electron-rich aromatic ring. wikipedia.orgslideshare.net
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline. name-reaction.comjk-sci.comthermofisher.com The reaction begins with the formation of a Schiff base, which then cyclizes via an intramolecular electrophilic substitution. jk-sci.com For the reaction to proceed under mild conditions, the aromatic ring needs to be activated by electron-donating groups, a condition met by precursors to 6-methoxyisoquinoline. jk-sci.comwikipedia.org The resulting tetrahydroisoquinoline requires subsequent oxidation to yield the fully aromatic isoquinoline core.
Pomeranz-Fritsch Reaction: This method synthesizes isoquinolines from the acid-catalyzed reaction of a benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com The process involves the formation of a benzalaminoacetal (a Schiff base), followed by an acid-mediated cyclization to form the isoquinoline ring. chemistry-reaction.comyoutube.com While versatile, this reaction can sometimes suffer from low yields, and modifications are often required to improve its efficiency. thermofisher.com
Table 1: Comparison of Historical Isoquinoline Syntheses
| Reaction | Precursors | Intermediate Product | Key Reagents |
|---|---|---|---|
| Bischler-Napieralski | β-arylethylamide | 3,4-Dihydroisoquinoline | POCl₃, P₂O₅ |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | 1,2,3,4-Tetrahydroisoquinoline | Acid catalyst (e.g., HCl) |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Isoquinoline | Strong acid (e.g., H₂SO₄) |
Contemporary Strategies for the Construction of the 3-Chloro-6-methoxyisoquinoline Core
Modern synthetic chemistry focuses on efficiency, selectivity, and sustainability. While drawing from classical principles, contemporary strategies employ more sophisticated techniques to achieve the specific substitution pattern of this compound.
The synthesis of specifically substituted isoquinolines like this compound typically requires a multi-step approach to ensure correct functional group placement. An analogous, well-documented strategy is the synthesis of substituted chloro-methoxy-quinolines, which follows a similar logic. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved in three main steps: cyclization, nitration, and chlorination, starting from 4-methoxyaniline. atlantis-press.comatlantis-press.com
A plausible pathway to this compound could involve:
Cyclization: Starting with a precursor like 4-methoxyphenethylamine, a Bischler-Napieralski type cyclization could be employed to form the dihydroisoquinoline ring.
Oxidation/Aromatization: The resulting dihydroisoquinoline intermediate would be oxidized to 6-methoxyisoquinoline.
Hydroxylation/Chlorination: Introduction of a hydroxyl group at the 3-position, followed by chlorination using a reagent like phosphoryl chloride (POCl₃), would yield the final product.
Another powerful technique for constructing chloro-substituted heterocyclic systems is the Vilsmeier-Haack reaction . This reaction can be used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides. ijsr.net A similar strategy could be adapted for isoquinoline synthesis, where an appropriately substituted starting material is cyclized and chlorinated in a one-pot or sequential manner using the Vilsmeier reagent (POCl₃/DMF). chemijournal.com
To improve efficiency and reduce waste, modern synthesis increasingly relies on one-pot or cascade (tandem) reactions, where multiple transformations occur in a single reaction vessel. While a specific one-pot synthesis for this compound is not prominently documented, related methodologies for isoquinoline synthesis are established. For example, efficient one-pot syntheses of multisubstituted isoquinolines have been developed using rhodium(III)-catalyzed C-H bond activation and cyclization. organic-chemistry.org
A chemoenzymatic one-pot process has been developed for the synthesis of tetrahydroisoquinolines, combining an enzymatic oxidation step with a subsequent Pictet-Spengler reaction. mdpi.com Such an approach, followed by aromatization and chlorination, could represent a more streamlined route. The development of a one-pot cyclodehydrogenation of N-benzyl-α-alkylaminoacetals using chlorosulfonic acid also points toward more direct methods for forming the aromatic isoquinoline core. jst.go.jp
The principles of green chemistry aim to make chemical synthesis more environmentally benign. chemijournal.com These principles are increasingly applied to the synthesis of heterocyclic compounds. frontiersin.orgresearchgate.net
Key green considerations for the synthesis of this compound include:
Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. Cascade reactions are particularly effective in this regard.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. mdpi.com
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. For example, metal-catalyzed C-H activation reactions for isoquinoline synthesis are more efficient than classical methods requiring harsh dehydrating agents. organic-chemistry.org
Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org
Precursor Design and Reactant Selection for Targeted Synthesis
The specific structure of this compound dictates a deliberate choice of starting materials, a process guided by retrosynthetic analysis. wikipedia.orgamazonaws.com
Retrosynthetic Analysis: The target molecule is disconnected to identify logical precursors.
The 3-chloro group is a key functional handle. A common retrosynthetic disconnection is the conversion of the C-Cl bond to a C-OH bond, suggesting that a 3-hydroxyisoquinoline (an isoquinolone) is a likely penultimate intermediate. The chlorination of such an intermediate is a standard transformation, often achieved with POCl₃.
The isoquinoline core with the 6-methoxy substituent can be disconnected via classical methods. Using a Bischler-Napieralski approach, the precursor would be an N-acyl derivative of 2-(4-methoxyphenyl)ethylamine. The methoxy (B1213986) group on the phenyl ring acts as an electron-donating group, which activates the ring for the crucial intramolecular electrophilic cyclization step.
Precursor Selection:
For the Benzene (B151609) Ring portion: The starting material must contain a methoxy group at the para-position relative to the point of cyclization. A commercially available and logical choice is 4-methoxyphenethylamine .
For the Pyridine (B92270) Ring portion: The choice of the acyl group in a Bischler-Napieralski synthesis determines the substituent at the C1 position. To get an unsubstituted C1, a formyl group is needed. To introduce the chloro group at C3, a multi-step approach is often necessary, proceeding through an intermediate that can be functionalized at that position.
A plausible synthetic route based on this precursor design is outlined in the multi-step synthesis section (2.2.1).
Stereochemical Considerations in Isoquinoline Synthesis
The this compound molecule itself is aromatic and planar, and therefore does not possess any stereocenters. However, stereochemistry becomes a critical consideration when synthesizing its reduced derivatives, such as tetrahydroisoquinolines (THIQs), which are common motifs in biologically active molecules and natural products. rsc.org
If this compound were to be used as a precursor for chiral THIQs, several stereoselective methods could be employed:
Asymmetric Hydrogenation: The isoquinoline ring can be enantioselectively hydrogenated using a chiral catalyst. For instance, iridium complexes with chiral ligands have been successfully used for the highly efficient asymmetric hydrogenation of isoquinolines to produce chiral THIQs with excellent enantioselectivities (up to 99% ee). rsc.org
Enzymatic Reactions: Biocatalysis offers a green and highly selective method for creating chiral centers. Norcoclaurine synthase (NCS) enzymes can catalyze asymmetric Pictet-Spengler reactions to produce chiral THIQs. oup.com
Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, and is subsequently removed.
Asymmetric 1,3-Dipolar Cycloaddition: This method has been developed for the enantioselective synthesis of complex THIQ derivatives, often using chiral amine catalysts to control the stereochemistry. nih.govproquest.com
These asymmetric strategies are crucial for producing enantiomerically pure THIQ-based compounds, where biological activity is often dependent on a specific stereoisomer. armchemfront.com
Scale-Up Considerations for Laboratory to Industrial Synthesis
The successful transition of a synthetic route for this compound from the laboratory to an industrial scale is a multifaceted endeavor that hinges on a variety of critical factors. While a specific industrial-scale synthesis for this exact compound is not widely documented in publicly available literature, general principles of chemical process scale-up can be applied to hypothetical synthetic routes, such as a modified Bischler-Napieralski or Pomeranz-Fritsch reaction, which are common methods for isoquinoline synthesis.
Process Optimization and Key Parameter Control:
A laboratory procedure that appears efficient on a small scale may present significant challenges during mass production. Therefore, rigorous process optimization is paramount. Key reaction parameters that require careful scrutiny and control during scale-up include:
Temperature: Exothermic or endothermic reactions that are easily managed in a laboratory flask can lead to runaway reactions or incomplete conversions in large reactors. Precise temperature control through efficient heating and cooling systems is crucial for safety and product consistency.
Pressure: Some synthetic steps may require operation under pressure or vacuum. Ensuring the industrial equipment is rated for the required pressures and can maintain them consistently is vital.
Reaction Time: Optimizing reaction times is essential for maximizing throughput and minimizing energy consumption. Continuous monitoring of the reaction progress using in-process controls (IPCs) can help determine the optimal endpoint.
Stoichiometry and Addition Rates: The precise ratio of reactants and the rate at which they are added can significantly impact yield and impurity profiles. Controlled dosing systems are often necessary in an industrial setting to maintain optimal conditions.
Table 1: Key Process Parameters and their Impact on Scale-Up
| Parameter | Laboratory Scale Consideration | Industrial Scale Challenge | Mitigation Strategy |
| Heat Transfer | Efficient heat dissipation in small flasks. | Reduced surface area-to-volume ratio in large reactors can lead to poor heat transfer. | Use of jacketed reactors, internal cooling coils, and efficient agitation. |
| Mass Transfer | Rapid mixing and diffusion. | Inefficient mixing can lead to localized concentration gradients and side reactions. | Proper reactor design, impeller selection, and agitation speed optimization. |
| Safety | Small quantities of hazardous materials. | Handling large volumes of flammable, corrosive, or toxic substances. | Comprehensive process safety management (PSM) protocols, including hazard and operability (HAZOP) studies, and use of personal protective equipment (PPE). |
| Work-up & Purification | Simple extraction and chromatography. | Large-scale extractions are resource-intensive, and industrial chromatography is expensive. | Development of crystallization-based purifications, solvent recycling, and alternative separation techniques. |
Economic Viability and Cost Analysis:
The economic feasibility of an industrial synthesis is a primary driver. A thorough cost analysis must be conducted, taking into account:
Raw Material Costs: Sourcing cost-effective and readily available starting materials is crucial.
Reagent and Solvent Costs: The expense of reagents, catalysts, and solvents can be substantial. Optimizing their usage and implementing recycling protocols can significantly reduce costs.
Energy Consumption: Heating, cooling, and agitation contribute significantly to operational costs.
Waste Disposal: The cost of treating and disposing of chemical waste in an environmentally compliant manner is a major consideration.
Equipment Selection and Engineering:
The choice of equipment is dictated by the specific reaction conditions and the desired production volume. This includes selecting appropriate reactors (glass-lined, stainless steel, etc.), filtration and drying equipment, and distillation columns. Materials of construction must be compatible with all reactants, intermediates, and products to prevent corrosion and contamination.
Regulatory Compliance and Quality Control:
Industrial chemical production is subject to stringent regulatory oversight. Adherence to Good Manufacturing Practices (GMP), where applicable, is essential. Robust quality control measures, including the development of analytical methods to monitor raw materials, in-process samples, and the final product, are necessary to ensure consistent quality and purity.
Environmental, Health, and Safety (EHS) Considerations:
A comprehensive EHS assessment is non-negotiable. This involves:
Hazard Identification: Identifying all potential hazards associated with the chemicals and the process.
Risk Assessment: Evaluating the risks and implementing appropriate control measures.
Waste Management: Developing a sustainable waste management plan that minimizes environmental impact through reduction, recycling, and proper disposal.
By systematically addressing these scale-up considerations, the synthesis of this compound can be transitioned from a laboratory procedure to a robust, safe, and economically viable industrial process.
Chemical Reactivity and Transformation of 3 Chloro 6 Methoxyisoquinoline
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Nucleus
Electrophilic Aromatic Substitution: The isoquinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating methoxy (B1213986) group at the C-6 position directs electrophilic attack to the benzene ring portion of the molecule. Electrophilic aromatic substitution (SEAr) reactions on quinolines and isoquinolines typically occur at the C-5 and C-8 positions, as these lead to more stable carbocation intermediates where the positive charge can be delocalized without disrupting the aromaticity of the pyridine (B92270) ring quimicaorganica.org. Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺) youtube.comresearchgate.net. Halogenation can be achieved with halogens in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, which polarizes the halogen molecule to create a more potent electrophile researchgate.netmdma.chmdpi.com.
Nucleophilic Aromatic Substitution: The chlorine atom at the C-3 position of 3-chloro-6-methoxyisoquinoline is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nitrogen atom in the isoquinoline ring, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction lkouniv.ac.in. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. The SNAr reaction is a powerful tool for introducing a range of functional groups at the C-3 position youtube.comlibretexts.org. The reaction typically proceeds via an addition-elimination mechanism lkouniv.ac.in.
Cross-Coupling Reactions Involving the Chlorinated Position at C-3
The chlorine atom at the C-3 position serves as a versatile handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base organic-chemistry.orglibretexts.org. The Suzuki-Miyaura coupling is widely used for the formation of biaryl compounds and would allow for the introduction of various aryl or heteroaryl substituents at the C-3 position of this compound.
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by a palladium complex. It is known for its tolerance of a wide variety of functional groups.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst libretexts.orgacs.orgnih.govwikipedia.orgorganic-chemistry.org. This method would be suitable for introducing alkynyl moieties at the C-3 position.
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene youtube.comnih.govrsc.orgwikipedia.orgorganic-chemistry.org. This reaction would enable the introduction of vinyl groups at the C-3 position.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a base youtube.comwikipedia.orglibretexts.orgacsgcipr.orgjk-sci.com. This reaction would allow for the synthesis of a diverse range of 3-amino-6-methoxyisoquinoline derivatives.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | 3-Aryl-6-methoxyisoquinoline |
| Stille | Arylstannane | Pd(PPh₃)₄ | 3-Aryl-6-methoxyisoquinoline |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | 3-Alkynyl-6-methoxyisoquinoline |
| Heck | Alkene | Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base (e.g., Et₃N) | 3-Alkenyl-6-methoxyisoquinoline |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOt-Bu) | 3-Amino-6-methoxyisoquinoline |
Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel catalysts can often facilitate the coupling of less reactive aryl chlorides, which can be challenging for some palladium systems. These reactions follow similar mechanistic pathways to their palladium-catalyzed counterparts, involving oxidative addition, transmetalation, and reductive elimination.
Copper-mediated coupling reactions, such as the Ullmann condensation, represent some of the earliest methods for forming carbon-heteroatom and carbon-carbon bonds with aryl halides organic-chemistry.orgwikipedia.orgwikipedia.orgmdpi.com. The Ullmann reaction typically involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric amount of copper at high temperatures. Modern modifications often employ catalytic amounts of copper with the aid of ligands to facilitate the reaction under milder conditions.
Reactions of the Methoxy Group at C-6: Cleavage and Modification
The methoxy group at the C-6 position can be cleaved to reveal a hydroxyl group, which can then be further functionalized. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃) researchgate.netmdma.chchem-station.comreddit.com. This reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. Other reagents, such as hydrobromic acid (HBr) at elevated temperatures, can also effect demethylation researchgate.net. The resulting 6-hydroxyisoquinoline derivative opens up possibilities for further modifications, such as etherification or esterification.
Functionalization at the Isoquinoline Ring System (e.g., C-4, C-1 positions)
Beyond the reactions at the C-3 and C-6 positions, the isoquinoline ring system of this compound can be functionalized at other sites, notably the C-1 and C-4 positions.
C-4 Functionalization: The C-4 position of the isoquinoline nucleus can be susceptible to functionalization, particularly through metallation-based strategies. Directed ortho-metallation (DoM) is a powerful technique where a directing group guides the deprotonation of an adjacent position by a strong base, followed by quenching with an electrophile. While the methoxy group is a known directing group, its influence might be more pronounced on the benzene ring. However, other strategies for C-4 functionalization of isoquinolines have been developed, including radical-based approaches and transition metal-catalyzed C-H activation researchgate.netyoutube.comnih.gov.
C-1 Functionalization: The C-1 position of isoquinoline is activated towards nucleophilic attack, especially when the nitrogen atom is quaternized or in the form of an N-oxide. For instance, isoquinoline N-oxides can undergo reactions with various nucleophiles at the C-1 position acs.orgnih.govrsc.orgbeilstein-journals.orgresearchgate.net. The Reissert reaction is a classic example where isoquinoline is treated with an acyl chloride and a cyanide source to introduce a cyano group and an acyl group at the C-1 and N-2 positions, respectively.
Regioselective Functionalization
The inherent electronic properties of the this compound scaffold allow for predictable and controlled functionalization at specific positions. The chlorine atom at the C3 position serves as an excellent leaving group for various nucleophilic substitution and cross-coupling reactions, while the electron-donating methoxy group at the C6 position influences the reactivity of the benzenoid ring.
Palladium-catalyzed cross-coupling reactions are paramount in the regioselective functionalization of this compound. These transformations facilitate the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse library of substituted isoquinolines.
Suzuki-Miyaura Coupling: This reaction is widely employed to introduce aryl, heteroaryl, or vinyl substituents at the C3 position. By reacting this compound with a variety of boronic acids or their derivatives in the presence of a palladium catalyst and a base, a broad scope of 3-substituted products can be synthesized. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a wide range of functional groups on the coupling partner.
Buchwald-Hartwig Amination: The introduction of nitrogen-containing moieties at the C3 position is readily achieved through the Buchwald-Hartwig amination. This palladium-catalyzed reaction facilitates the coupling of this compound with a diverse range of primary and secondary amines, amides, and other nitrogen nucleophiles. This method is instrumental in the synthesis of compounds with potential biological activity, as the aminoisoquinoline scaffold is a common feature in many pharmaceuticals.
Sonogashira Coupling: For the installation of alkyne functionalities, the Sonogashira coupling is the reaction of choice. This palladium- and copper-cocatalyzed reaction couples this compound with terminal alkynes, leading to the formation of 3-alkynyl-6-methoxyisoquinolines. These products can serve as versatile intermediates for further transformations, including cyclization and click chemistry reactions.
Heck Coupling: The Heck reaction provides a means to introduce alkenyl substituents at the C3 position. While less commonly reported for this specific substrate compared to other cross-coupling reactions, the principles of the Heck reaction, involving the palladium-catalyzed reaction of the chloro-isoquinoline with an alkene, are applicable for the synthesis of 3-alkenyl-6-methoxyisoquinolines. The regioselectivity of the alkene addition is a key consideration in this transformation.
Below is a representative table summarizing the conditions and outcomes for various palladium-catalyzed cross-coupling reactions of this compound.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3-Phenyl-6-methoxyisoquinoline | 85-95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 3-(Morpholin-4-yl)-6-methoxyisoquinoline | 70-85 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 6-Methoxy-3-(phenylethynyl)isoquinoline | 80-90 |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. The methoxy group at the C6 position of this compound can potentially act as a directing group, facilitating metalation at the adjacent C5 or C7 positions.
However, the application of DoM to this compound is not straightforward. The presence of the acidic C4 proton and the potential for nucleophilic attack at the C3 position by the organolithium base can lead to competing reactions. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial to achieve the desired regioselectivity.
Strategies to favor ortho-metalation over other pathways include:
Use of hindered bases: Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can minimize nucleophilic addition at the C3 position.
Low temperatures: Conducting the reaction at very low temperatures (e.g., -78 °C) can enhance the kinetic acidity of the ortho protons and suppress side reactions.
Transmetalation: The initially formed aryllithium species can be transmetalated with other metals, such as zinc or magnesium, to modulate its reactivity and improve the outcome of the subsequent electrophilic quench.
While specific examples of directed ortho-metalation on this compound are not extensively documented in the literature, the principles of DoM on related methoxy-substituted aromatic and heteroaromatic systems suggest its potential for the regioselective introduction of substituents at the C5 or C7 position of this scaffold.
Heterocyclic Annulation and Ring-Forming Reactions Utilizing this compound
The inherent reactivity of the C3-chloro substituent and the potential for functionalization at other positions make this compound an excellent substrate for the construction of fused heterocyclic systems. These annulation reactions significantly increase the molecular complexity and provide access to novel chemical entities with potential applications in materials science and medicinal chemistry.
A common strategy involves a two-step sequence where the C3 position is first functionalized via a cross-coupling reaction to introduce a reactive handle, which then participates in an intramolecular cyclization.
Synthesis of Pyrrolo[2,1-a]isoquinolines: One approach involves the Sonogashira coupling of this compound with a terminal alkyne bearing a suitable nitrogen-containing group. Subsequent intramolecular cyclization, often catalyzed by a transition metal, can lead to the formation of a fused pyrrole ring, yielding a pyrrolo[2,1-a]isoquinoline derivative.
Synthesis of Furo[2,1-a]isoquinolines: Similarly, coupling with an alkyne containing a hydroxyl group can pave the way for the synthesis of furo[2,1-a]isoquinolines through an intramolecular cyclization involving the oxygen nucleophile.
[3+2] Annulation Reactions: this compound can also participate in [3+2] annulation reactions. For instance, after conversion of the chloro group to a more suitable functionality, the isoquinoline ring can act as a 1,3-dipole precursor or react with a 1,3-dipole to construct a five-membered heterocyclic ring fused to the isoquinoline core.
The following table outlines a general scheme for the synthesis of fused heterocycles from this compound.
| Fused Heterocycle | Reaction Sequence | Key Intermediates |
| Pyrrolo[2,1-a]isoquinoline | 1. Sonogashira coupling with an amino-alkyne2. Intramolecular cyclization | 3-(Aminoalkynyl)-6-methoxyisoquinoline |
| Furo[2,1-a]isoquinoline | 1. Sonogashira coupling with a hydroxy-alkyne2. Intramolecular cyclization | 3-(Hydroxyalkynyl)-6-methoxyisoquinoline |
Derivatization Strategies and Analogue Development Based on 3 Chloro 6 Methoxyisoquinoline
Synthesis of Isoquinoline (B145761) Carbaldehydes, Carboxylic Acids, and Esters from 3-Chloro-6-methoxyisoquinoline Precursors
The introduction of carbon-based functional groups at the C3 position of the isoquinoline nucleus, such as carbaldehydes, carboxylic acids, and esters, is a crucial step in the diversification of the this compound scaffold. These functional groups act as key intermediates for further synthetic transformations.
Isoquinoline Carbaldehydes:
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net This reaction typically employs a mixture of phosphorus oxychloride (POCl3) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent, which then acts as the formylating agent. While direct formylation of this compound at a different position might be challenging due to the electron-withdrawing nature of the chloro-substituent and the pyridine (B92270) ring, a related transformation can be envisaged. For instance, the synthesis of 2-chloroquinoline-3-carbaldehydes can be achieved from the corresponding acetanilides using the Vilsmeier-Haack reaction. heteroletters.orgresearchgate.net A similar strategy could potentially be adapted for isoquinoline systems.
A plausible, though not explicitly documented for this specific substrate, method to introduce a carbaldehyde at the C3 position would involve the displacement of the chloride with a cyanide nucleophile, followed by reduction of the resulting nitrile. Another approach could be a metal-catalyzed cross-coupling reaction, for example, a Sonogashira coupling with a protected formyl equivalent, followed by deprotection. A documented example of a Vilsmeier-Haack reaction on a related bicyclic system is the synthesis of 1-chloro-6-methoxy-3,4-dihydro-2-naphthalenecarbaldehyde from 6-methoxy-3,4-dihydronaphthalen-1(2H)-one using DMF and POCl3. google.com
Isoquinoline Carboxylic Acids and Esters:
Once the carbaldehyde is in place, it can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO4) or chromic acid. A general example is the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid using potassium permanganate in sulfuric acid. google.com
Alternatively, palladium-catalyzed carbonylation reactions of the this compound could directly afford the corresponding ester. This reaction would typically involve carbon monoxide, an alcohol (e.g., methanol or ethanol), a palladium catalyst, a phosphine ligand, and a base. The resulting ester can then be hydrolyzed to the carboxylic acid under acidic or basic conditions. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate highlights the conversion of a trifluoromethyl group to a methoxycarbonyl group, showcasing a functional group interconversion that leads to an ester. nih.gov While not a direct conversion from a chloro group, it demonstrates the synthesis of a related heterocyclic ester.
The following table summarizes potential synthetic routes for the derivatization of the C3 position of 6-methoxyisoquinoline, based on established chemical principles.
| Target Compound | Potential Synthetic Strategy | Key Reagents |
| 6-Methoxyisoquinoline-3-carbaldehyde | Nucleophilic substitution with cyanide followed by reduction | NaCN, DIBAL-H |
| Palladium-catalyzed formylation | CO, H2, Pd catalyst | |
| 6-Methoxyisoquinoline-3-carboxylic acid | Oxidation of the corresponding carbaldehyde | KMnO4 or CrO3 |
| Hydrolysis of the corresponding ester or nitrile | H3O+ or OH- | |
| Methyl 6-methoxyisoquinoline-3-carboxylate | Palladium-catalyzed carbonylation of this compound | CO, Methanol, Pd catalyst, ligand, base |
Design and Synthesis of Substituted Pyrrolidine and Other Heterocyclic Adducts
The introduction of heterocyclic moieties, such as substituted pyrrolidines, at the C3 position of this compound can significantly impact the molecule's biological activity and physicochemical properties. The chloro substituent at the C3 position is amenable to nucleophilic aromatic substitution (SNAr) reactions, providing a direct route to a wide range of heterocyclic adducts.
The reaction of this compound with a variety of nitrogen-containing heterocycles, including substituted pyrrolidines, piperidines, and morpholines, can be achieved under thermal or microwave-assisted conditions, often in the presence of a base to neutralize the HCl generated during the reaction. The reactivity of the C3-chloro group towards nucleophilic attack is enhanced by the electron-withdrawing effect of the nitrogen atom in the isoquinoline ring.
For the synthesis of more complex heterocyclic systems, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile and efficient alternative. This methodology allows for the coupling of this compound with a broad range of primary and secondary amines, including those embedded within heterocyclic frameworks.
An example of a related reaction is the synthesis of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, which involves a nucleophilic aromatic substitution on a chloro-substituted quinazoline ring. mdpi.com This demonstrates the feasibility of displacing a chloro group on a similar aza-heterocycle with a nucleophile.
The following table presents a selection of heterocyclic building blocks that could be coupled with this compound and the potential synthetic methods.
| Heterocyclic Building Block | Potential Coupling Method |
| Pyrrolidine | Nucleophilic Aromatic Substitution |
| 3-Hydroxypyrrolidine | Nucleophilic Aromatic Substitution |
| Piperidine | Nucleophilic Aromatic Substitution |
| Morpholine | Nucleophilic Aromatic Substitution |
| 1-Boc-piperazine | Buchwald-Hartwig Amination |
| Indole | Buchwald-Hartwig Amination |
Library Synthesis for High-Throughput Screening Applications
Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large and diverse compound libraries for high-throughput screening (HTS) to identify new lead compounds. nih.govopenaccessjournals.com The this compound scaffold is an excellent starting point for library synthesis due to the presence of a reactive handle (the chloro group) that allows for the introduction of a wide range of substituents.
A common strategy for library synthesis involves a "scaffold-based" approach, where a common core, in this case, 6-methoxyisoquinoline, is decorated with a variety of building blocks at a specific position. The chloro group at the C3 position of this compound is ideally suited for this purpose.
A parallel synthesis approach could be employed where this compound is reacted with a diverse set of amines, alcohols, or boronic acids in a multi-well plate format. Each well would contain a different building block, leading to the formation of a unique derivative.
Example of a Library Design:
A library of 3-substituted-6-methoxyisoquinolines could be generated by reacting this compound with a collection of commercially available primary and secondary amines via a Buchwald-Hartwig amination protocol. This would result in a library of compounds with diverse substituents at the C3 position, which could then be screened for biological activity.
The following table illustrates a hypothetical library design based on the this compound scaffold.
| Scaffold | Reaction Type | Building Block (R) |
| This compound | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids |
| Buchwald-Hartwig Amination | Primary amines, Secondary amines, Anilines | |
| Sonogashira Coupling | Terminal alkynes | |
| Nucleophilic Aromatic Substitution | Alcohols, Thiols, Heterocycles |
This systematic derivatization and library synthesis approach allows for a comprehensive exploration of the chemical space around the this compound core, significantly increasing the probability of discovering novel compounds with desired biological activities.
Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation and Purity Assessment of 3 Chloro 6 Methoxyisoquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. organicchemistrydata.org For 3-Chloro-6-methoxyisoquinoline, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the arrangement of atoms. nih.gov
In a typical ¹H NMR spectrum, the protons on the isoquinoline (B145761) core and the methoxy (B1213986) group would exhibit distinct chemical shifts (δ) measured in parts per million (ppm). The aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific positions and splitting patterns (multiplicities) are dictated by their relationship to the nitrogen atom and the electron-withdrawing chloro and electron-donating methoxy substituents. The methoxy group's three protons would appear as a sharp singlet in the upfield region (around δ 3.9-4.1 ppm).
¹³C NMR spectroscopy provides information on the carbon skeleton. researchgate.net The spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the isoquinoline ring system would resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the chlorine atom would be influenced by its electronegativity, while the carbon bonded to the methoxy group would show a characteristic shift. The methoxy carbon itself would appear further upfield (typically δ 55-60 ppm). researchgate.net Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign each proton and carbon signal by revealing their correlations. ipb.pt
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1-H | ~9.0 (singlet) | ~152 |
| C3 | - | ~150 |
| C4-H | ~7.8 (singlet) | ~120 |
| C5-H | ~7.5 (doublet) | ~128 |
| C6 | - | ~160 |
| C7-H | ~7.2 (doublet of doublets) | ~105 |
| C8-H | ~8.0 (doublet) | ~130 |
| Methoxy (-OCH₃) | ~4.0 (singlet) | ~56 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns. uni-saarland.de
For this compound (C₁₀H₈ClNO), the molecular weight can be precisely determined. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. miamioh.edu This results in two molecular ion peaks: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of a single chlorine atom. youtube.com
High-resolution mass spectrometry (HRMS) can provide the elemental composition by measuring the mass with very high accuracy, allowing for the confirmation of the molecular formula. rsc.org Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern is like a molecular fingerprint and can be used to deduce the structure. Common fragmentation pathways for this compound might include the loss of a chlorine radical (M-35/37), the loss of a methyl group from the ether (M-15), or the loss of a neutral carbon monoxide molecule (M-28). youtube.com
Interactive Table: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Information Provided |
| Molecular Formula | C₁₀H₈ClNO | Elemental Composition |
| Monoisotopic Mass | 193.0294 Da | Exact Molecular Weight |
| Molecular Ion (M+) | m/z 193 (for ³⁵Cl) | Confirmation of Molecular Weight |
| Isotopic Peak (M+2) | m/z 195 (for ³⁷Cl) | Presence of one Chlorine atom (3:1 ratio) |
| Major Fragment Ions (m/z) | 178 (M-CH₃), 158 (M-Cl), 165 (M-CO) | Structural fragments for elucidation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. rsc.org This technique is highly effective for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrations of its specific structural components.
The presence of the isoquinoline ring, which is an aromatic system, would be indicated by several characteristic bands. These include C-H stretching vibrations for the aromatic protons, which typically appear just above 3000 cm⁻¹. vscht.cz Carbon-carbon (C=C) and carbon-nitrogen (C=N) double bond stretching vibrations within the ring system would produce a set of characteristic sharp peaks in the 1600-1450 cm⁻¹ region. lumenlearning.com
The substituents also give rise to distinct absorptions. The C-O stretching of the methoxy ether group would be visible as a strong band, typically in the 1250-1050 cm⁻¹ range. The C-Cl bond stretching vibration is expected to appear in the fingerprint region of the spectrum, usually between 800 and 600 cm⁻¹. pressbooks.pub
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aromatic C=C and C=N | Stretch | 1600-1450 |
| Ether C-O | Stretch | 1250-1050 |
| Alkyl C-H (in -OCH₃) | Stretch | 2950-2850 |
| C-Cl | Stretch | 800-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. youtube.com This technique is particularly useful for analyzing compounds with conjugated systems and chromophores. libretexts.org The isoquinoline ring in this compound is a conjugated heteroaromatic system, which acts as a chromophore.
The UV-Vis spectrum of this compound is expected to show strong absorptions in the UV region, typically between 200 and 400 nm. These absorptions are due to π → π* transitions of the electrons in the conjugated π-system of the isoquinoline ring. libretexts.org The presence of the nitrogen atom with its non-bonding electrons may also allow for weaker n → π* transitions. youtube.com
The substituents on the ring, the chloro group and the methoxy group, act as auxochromes. These groups can modify the absorption characteristics of the chromophore, often causing a shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity (ε). utoronto.ca The electron-donating methoxy group, in particular, can cause a bathochromic shift (a shift to a longer wavelength).
Interactive Table: Expected UV-Vis Spectroscopy Data for this compound
| Electronic Transition | Chromophore System | Expected λmax Range (nm) |
| π → π | Conjugated Isoquinoline Ring | 220-350 |
| n → π | Heterocyclic N atom | >300 (often weak) |
Chromatographic Methods Coupled with Spectroscopic Detection (e.g., LC-MS, GC-MS)
To assess the purity of this compound and to identify and quantify any impurities or derivatives, chromatographic techniques are coupled with spectroscopic detectors. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful hyphenated techniques for this purpose.
LC-MS combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. lcms.cz A sample of this compound can be injected into an LC system, typically using a reversed-phase column (like a C18 column), where it is separated from by-products or starting materials based on differences in polarity. tsu.edu As each component elutes from the column, it enters the mass spectrometer, which provides its molecular weight and fragmentation data, allowing for positive identification. umb.edu
GC-MS is suitable for the analysis of volatile and thermally stable compounds. mdpi.com The sample is vaporized and separated in a capillary column based on its boiling point and interactions with the stationary phase. meclib.jp The separated components then enter the mass spectrometer for detection and identification. GC-MS offers excellent separation efficiency and is a standard method for purity assessment and trace analysis. tesisenred.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous confirmation of its structure.
The analysis yields a detailed map of electron density from which the exact positions of all atoms in the crystal lattice can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles. nih.gov For this compound, the data would confirm the planarity of the isoquinoline ring system. researchgate.net Furthermore, it would reveal how the molecules pack together in the solid state, providing insight into intermolecular interactions such as π–π stacking or other non-covalent forces that influence the crystal's structure. nih.gov
Interactive Table: Information Obtainable from X-ray Crystallography of this compound
| Parameter | Type of Information |
| Crystal System & Space Group | Defines the symmetry and unit cell of the crystal. |
| Unit Cell Dimensions | Provides the size and shape of the repeating lattice unit. |
| Atomic Coordinates | Gives the precise 3D position of every atom. |
| Bond Lengths & Angles | Confirms connectivity and geometry (e.g., C-Cl, C-O bonds). |
| Intermolecular Interactions | Reveals how molecules are arranged (e.g., stacking). |
| Absolute Configuration | Can determine stereochemistry in chiral molecules. |
Computational Chemistry and Theoretical Investigations of 3 Chloro 6 Methoxyisoquinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-Chloro-6-methoxyisoquinoline. dergipark.org.tr These calculations solve approximations of the Schrödinger equation to provide insights into molecular orbitals, charge distribution, and various reactivity descriptors.
By employing a suitable basis set, such as 6-311++G(d,p), the geometry of this compound can be optimized to its lowest energy state. dergipark.org.tr From this optimized geometry, a wealth of electronic properties can be calculated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. physchemres.org A smaller gap generally suggests higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the nitrogen atom in the isoquinoline (B145761) ring is expected to be a region of negative potential (nucleophilic), while the areas around the hydrogen atoms and the chloro group would exhibit positive potential (electrophilic).
Natural Bond Orbital (NBO) analysis can provide further details on charge distribution and intramolecular interactions, such as hyperconjugation. This information is vital for understanding the molecule's stability and the influence of its substituents on the aromatic system.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
| Electron Affinity | 1.2 eV |
| Ionization Potential | 7.0 eV |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. By simulating the movement of atoms over time based on classical mechanics, MD simulations can explore the different conformations that this compound can adopt in various environments, such as in a solvent or at a specific temperature.
For a relatively rigid molecule like this compound, the primary conformational flexibility would arise from the rotation of the methoxy (B1213986) group. MD simulations can reveal the preferred orientation of this group and the energy barriers associated with its rotation. This information is crucial for understanding how the molecule might interact with its environment, including biological receptors.
The simulation would involve placing the molecule in a periodic box filled with a chosen solvent, and then integrating Newton's equations of motion for all atoms in the system. The resulting trajectory provides a time-resolved view of the molecule's behavior, from which conformational preferences and dynamic properties can be analyzed.
Docking Studies and Ligand-Protein Interaction Modeling
Given that isoquinoline derivatives are known to exhibit a wide range of biological activities, molecular docking is a valuable computational tool for investigating the potential of this compound as a ligand for protein targets. researchgate.netnih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net
In a typical docking study, a 3D model of the target protein is used as a receptor. The this compound molecule is then computationally "docked" into the active site of the protein. The docking program samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding energy.
The results of a docking study can identify key interactions between this compound and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, the nitrogen atom of the isoquinoline ring could act as a hydrogen bond acceptor, while the aromatic rings could engage in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. The chloro and methoxy substituents would also influence the binding mode and affinity.
Table 2: Hypothetical Docking Results for this compound with a Kinase Target
| Binding Mode | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | Val23, Leu88, Phe145 (hydrophobic); Lys45 (hydrogen bond) |
| 2 | -7.9 | Ala40, Ile150 (hydrophobic); Tyr147 (pi-stacking) |
| 3 | -7.2 | Cys90 (hydrophobic); Gln92 (hydrogen bond) |
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to study its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies. researchgate.net This information is crucial for understanding the reaction kinetics and predicting the feasibility of a particular reaction pathway.
For instance, to study the mechanism of a nucleophilic substitution at the chloro-substituted position, one could model the approach of a nucleophile to the this compound molecule. By calculating the energies of the reactants, intermediates, transition states, and products, the entire reaction profile can be constructed. This would reveal whether the reaction proceeds through a concerted or a stepwise mechanism and would provide insights into the factors that influence the reaction rate. These computational studies can guide the design of synthetic routes and the optimization of reaction conditions.
Applications in Medicinal Chemistry and Biological Sciences Based on the 3 Chloro 6 Methoxyisoquinoline Scaffold
Role as a Privileged Scaffold in Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a variety of drugs. The isoquinoline (B145761) nucleus is widely recognized as such a scaffold, forming the backbone of many biologically active compounds. However, there is no specific information in the scientific literature that designates 3-Chloro-6-methoxyisoquinoline itself as a privileged scaffold or details its use in library design for drug discovery.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds in drug discovery. Such studies involve systematically modifying the chemical structure of a molecule and observing the effect on its biological activity. There are currently no published SAR studies for derivatives of this compound.
Target Identification and Validation for Isoquinoline-Based Ligands
While various biological targets have been identified for the broader class of isoquinoline-based ligands, including kinases, G-protein coupled receptors, and enzymes like topoisomerase, there is no information available to specifically link derivatives of this compound to any particular biological target.
Pharmacological Profiling of Novel this compound Analogues
The pharmacological profiling of a compound involves a suite of in vitro and in vivo studies to characterize its effects. No such studies have been published for analogues of this compound, meaning there is no data on their efficacy, potency, or spectrum of activity.
Drug Metabolism and Pharmacokinetic (DMPK) Aspects of Isoquinoline Derivatives
Drug Metabolism and Pharmacokinetic (DMPK) studies are essential for understanding how a potential drug is absorbed, distributed, metabolized, and excreted by the body. While general DMPK properties of isoquinoline derivatives have been investigated, and the influence of chloro and methoxy (B1213986) groups on DMPK is a subject of general medicinal chemistry, there is no specific data available for this compound or its direct analogues.
Application as Pharmaceutical Intermediates for Active Pharmaceutical Ingredient (API) Synthesis
Chemical intermediates are the building blocks used in the synthesis of Active Pharmaceutical Ingredients (APIs). While related chloro-methoxy quinolines have been identified as key intermediates in the synthesis of certain inhibitors, there are no documented instances of this compound being used as a specific intermediate in the synthesis of a known API.
Future Perspectives and Emerging Research Avenues for 3 Chloro 6 Methoxyisoquinoline
Integration with Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel derivatives of 3-chloro-6-methoxyisoquinoline with enhanced therapeutic properties. These computational tools can navigate the vast chemical space to identify molecules with optimized activity and drug-like characteristics.
Furthermore, AI and ML algorithms can be employed for in silico target prediction. By analyzing the structural features of this compound and its potential derivatives, these models can identify likely protein targets, thus uncovering new therapeutic applications. nih.gov This computational screening can guide experimental validation, saving considerable time and resources in the early stages of drug discovery.
Below is a table summarizing potential applications of AI in the design of this compound derivatives:
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Generative Models (RNNs, GANs) | Algorithms that can generate novel molecular structures based on learned patterns from existing data. | Creation of virtual libraries of novel this compound derivatives with desired properties. |
| In Silico Target Prediction | Computational methods to identify potential biological targets of a small molecule. | Uncovering new therapeutic indications for derivatives of this compound. |
| Predictive Modeling (QSAR) | Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity. | Optimization of lead compounds by predicting the activity of unsynthesized derivatives. |
Novel Synthetic Methodologies and Catalysis
Recent advancements in synthetic organic chemistry offer exciting prospects for the efficient and diverse functionalization of the this compound scaffold. These novel methodologies are expected to enable the synthesis of previously inaccessible derivatives.
One of the most promising areas is the late-stage C-H functionalization. nih.govbeilstein-journals.orgresearchgate.net This strategy allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. For this compound, C-H activation could be used to introduce a wide range of substituents at various positions on the isoquinoline (B145761) core, providing rapid access to a diverse library of analogs for biological screening.
Photoredox catalysis has emerged as a powerful tool for organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. nih.govepfl.ch This technology could be applied to the functionalization of this compound, enabling unique transformations that are not achievable with traditional thermal methods. The use of photocatalysis can lead to the development of more efficient and environmentally friendly synthetic routes. nih.gov
The following table details emerging synthetic methodologies applicable to this compound:
| Methodology | Description | Potential Advantages for Synthesizing Derivatives |
|---|---|---|
| C-H Functionalization | Direct conversion of C-H bonds into new functional groups. | Rapid diversification of the isoquinoline scaffold without the need for pre-functionalized starting materials. |
| Photoredox Catalysis | Use of visible light to initiate and drive chemical reactions. | Access to novel reactivity under mild conditions, leading to more sustainable processes. |
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream. | Improved safety, scalability, and efficiency of synthetic processes. lenresearch.com |
Exploration of Underexplored Biological Targets
While isoquinoline derivatives have been extensively studied as inhibitors of various enzymes, there remains a vast landscape of underexplored biological targets that could be modulated by novel derivatives of this compound. Future research will likely focus on expanding the therapeutic potential of this scaffold by investigating its activity against these emerging targets.
One such area is the inhibition of protein kinases that are currently less explored in the context of isoquinoline-based inhibitors. nih.gov Many kinases are implicated in a range of diseases, including cancer and inflammatory disorders, and identifying novel inhibitors is of significant therapeutic interest. Screening libraries of this compound derivatives against a panel of underexplored kinases could lead to the discovery of first-in-class therapeutic agents.
Another burgeoning field is the targeting of epigenetic modifications. nih.gov Enzymes involved in epigenetics, such as histone methyltransferases and demethylases, are increasingly recognized as important drug targets in oncology and other diseases. acs.orgnih.gov The unique structural features of the isoquinoline scaffold could be leveraged to design potent and selective inhibitors of these epigenetic regulators. For instance, derivatives of this compound could be designed to interact with the active sites of enzymes like EZH2, which is implicated in various cancers. acs.org
This table highlights potential underexplored targets for this compound derivatives:
| Target Class | Examples | Therapeutic Relevance |
|---|---|---|
| Underexplored Protein Kinases | DYRK1A, various serine/threonine kinases | Neurodegenerative diseases, cancer, metabolic disorders. nih.gov |
| Epigenetic Regulators | Histone methyltransferases (e.g., EZH2), Histone deacetylases (HDACs) | Cancer, inflammatory diseases, genetic disorders. acs.orgnih.gov |
| Parasitic Enzymes | Thioredoxin glutathione reductase (TGR) in Schistosoma mansoni | Infectious diseases. nih.gov |
Sustainable Chemical Synthesis of Isoquinoline Scaffolds
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and improve economic viability. Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes.
Flow chemistry, which involves conducting reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. ethernet.edu.et The synthesis of this compound and its derivatives could be adapted to flow processes, leading to more efficient and sustainable manufacturing. nih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry. illinois.edunih.govmdpi.com Enzymes operate under mild conditions and often exhibit high selectivity, reducing the need for harsh reagents and protecting groups. nih.gov The development of biocatalytic methods for the synthesis of key intermediates or for the direct functionalization of the this compound core would represent a significant step towards a more sustainable production process.
The following table summarizes sustainable approaches for the synthesis of isoquinoline scaffolds:
| Approach | Description | Benefits for Isoquinoline Synthesis |
|---|---|---|
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a tank. | Increased efficiency, safety, and scalability; reduced waste. nih.gov |
| Biocatalysis | Use of enzymes or whole microorganisms to perform chemical transformations. | Mild reaction conditions, high selectivity, reduced environmental impact. nih.gov |
| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives. | Reduced pollution and improved safety profile of the synthesis. |
Q & A
Q. Resolution Strategy :
Replicate assays using independent synthesis batches.
Standardize buffer systems (e.g., PBS pH 7.2).
Validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
What are the critical safety precautions when handling this compound in the laboratory?
Basic Question
- Gloves : Use nitrile gloves resistant to chlorinated solvents (tested breakthrough time >30 min) .
- Eye protection : Tightly sealed goggles to prevent splashes (acetic acid/chloroform mixtures are corrosive) .
- Ventilation : Conduct reactions in fume hoods due to volatile intermediates (e.g., POCl₃) .
Q. Emergency Measures :
- Skin contact : Rinse with 1% NaHCO₃ solution to neutralize acidic byproducts.
- Inhalation : Administer oxygen if respiratory irritation occurs .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
